

Spectroscopic Analysis of Cyclopropyl(3-nitrophenyl)methanone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Cyclopropyl(3-nitrophenyl)methanone
Cat. No.:	B1346512

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic data for **Cyclopropyl(3-nitrophenyl)methanone** (CAS No. 5680-51-3).[1][2][3] Intended for researchers, scientists, and professionals in drug development, this document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Molecular Structure and Properties:

- Molecular Formula: C₁₀H₉NO₃[1][2]
- Molecular Weight: 191.186 g/mol [1]

Spectroscopic Data

The following sections present the tabulated spectroscopic data for **Cyclopropyl(3-nitrophenyl)methanone**. While ¹³C NMR data has been experimentally reported, the ¹H NMR, IR, and MS data are predicted based on the known chemical structure and spectral data of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.[4]

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~8.60	s	1H	H-2 (Aromatic)
~8.40	d	1H	H-4 (Aromatic)
~8.20	d	1H	H-6 (Aromatic)
~7.70	t	1H	H-5 (Aromatic)
~2.80	m	1H	CH (Cyclopropyl)
~1.20	m	2H	CH ₂ (Cyclopropyl)
~1.00	m	2H	CH ₂ (Cyclopropyl)

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
198.41	C=O (Ketone)
148.30	C-NO ₂ (Aromatic)
138.99	C-3 (Aromatic)
133.84	C-6 (Aromatic)
130.07	C-5 (Aromatic)
126.99	C-4 (Aromatic)
122.68	C-2 (Aromatic)
17.51	CH (Cyclopropyl)
12.58	CH ₂ (Cyclopropyl)

Citation for ^{13}C NMR data: Yap, G. P. A., et al. (2017). Cyclopropyl m-nitrophenyl ketone. IUCrData, 2(2), x170145.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes, and is particularly useful for identifying functional groups. [5]

Table 3: IR Spectroscopic Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100 - 3000	Medium	C-H stretch (Aromatic)
~3000 - 2900	Medium	C-H stretch (Cyclopropyl)
~1700	Strong	C=O stretch (Ketone)
~1600, ~1480	Medium	C=C stretch (Aromatic ring)
~1530	Strong	N-O asymmetric stretch (Nitro)
~1350	Strong	N-O symmetric stretch (Nitro)
~850 - 750	Strong	C-H bend (Aromatic, meta-subst.)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and fragmentation pattern. [6]

Table 4: Mass Spectrometry Data (Predicted)

m/z	Relative Intensity (%)	Assignment
191	High	[M] ⁺ (Molecular ion)
163	Moderate	[M - CO] ⁺
145	Moderate	[M - NO ₂] ⁺
119	Moderate	[C ₇ H ₅ O] ⁺
104	High	[C ₇ H ₄ O] ⁺
76	Moderate	[C ₆ H ₄] ⁺
69	High	[C ₄ H ₅ O] ⁺ (Cyclopropylcarbonyl cation)
41	High	[C ₃ H ₅] ⁺ (Cyclopropyl cation)

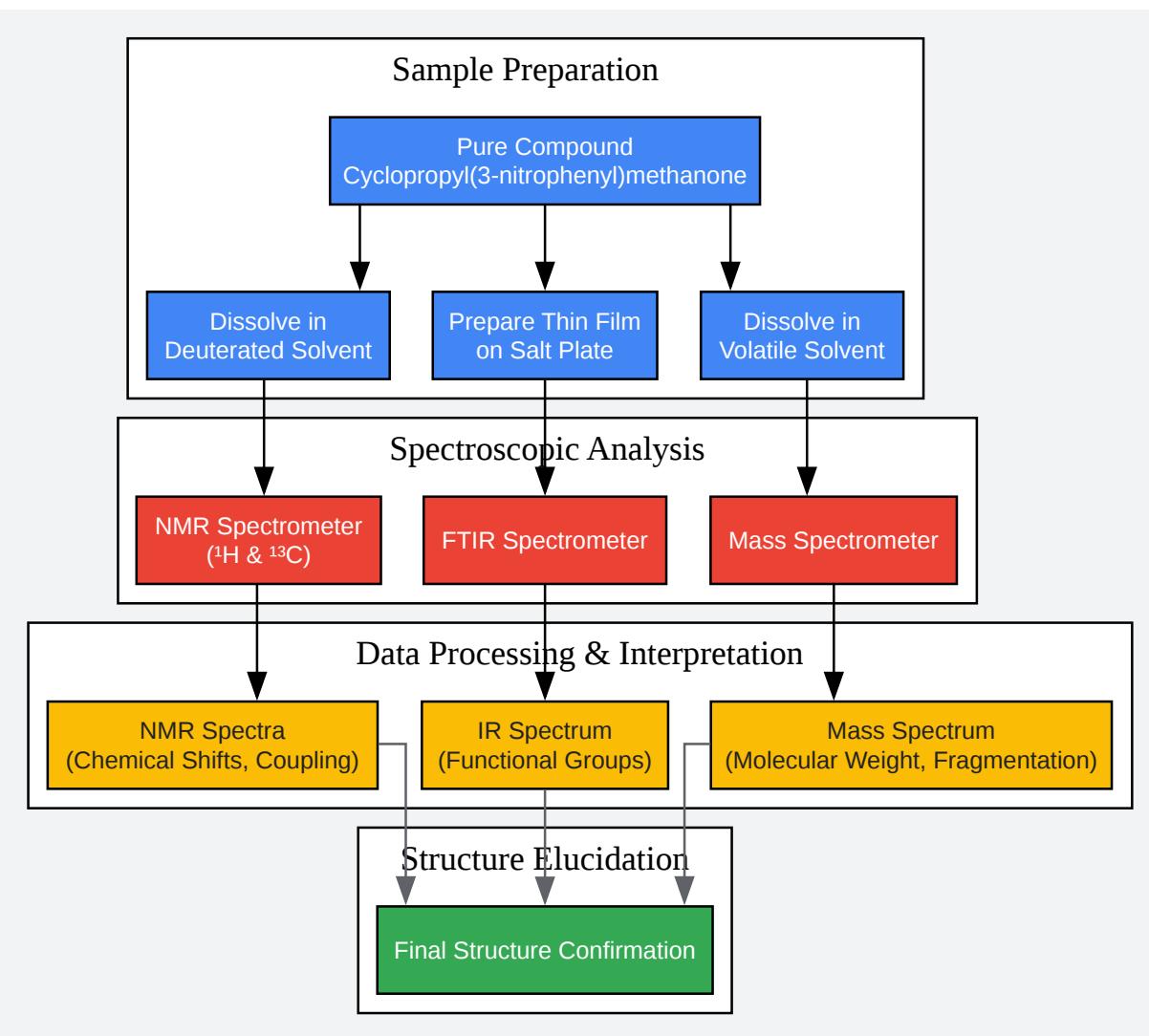
Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data. Instrument-specific parameters may require optimization.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **Cyclopropyl(3-nitrophenyl)methanone** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the signals to singlets.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

IR Spectroscopy


- Sample Preparation (Thin Film): As **Cyclopropyl(3-nitrophenyl)methanone** is a solid, dissolve a small amount in a volatile solvent like dichloromethane. Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[1]
- Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm^{-1} .
- Background Correction: A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[7]
- Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) ionization is a common method for this type of molecule.
- Mass Analysis: The generated ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).[6]
- Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like **Cyclopropyl(3-nitrophenyl)methanone**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of **Cyclopropyl(3-nitrophenyl)methanone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. scbt.com [scbt.com]
- 3. CYCLOPROPYL-(3-NITRO-PHENYL)-METHANONE | 5680-51-3 [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. CYCLOPROPYL-(3-NITRO-PHENYL)-METHANONE | Orgasynth [orgasynth.com]
- 6. Methanone, (4-nitrophenyl)phenyl- [webbook.nist.gov]
- 7. Cyclopropyl phenyl ketone(3481-02-5) IR Spectrum [m.chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of Cyclopropyl(3-nitrophenyl)methanone: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1346512#spectroscopic-data-of-cyclopropyl-3-nitrophenyl-methanone-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com